molecular formula C17H27N3OS B10890080 1-(3-Methoxypropyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea

1-(3-Methoxypropyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea

Cat. No.: B10890080
M. Wt: 321.5 g/mol
InChI Key: DRMYUSCIMDMEKI-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypropyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea typically involves the reaction of a substituted aniline with an isothiocyanate. The general reaction scheme can be represented as follows:

    Starting Materials: 4-(piperidin-1-ylmethyl)aniline and 3-methoxypropyl isothiocyanate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions.

    Procedure: The aniline derivative is dissolved in the solvent, and the isothiocyanate is added dropwise. The mixture is then heated under reflux for several hours until the reaction is complete.

    Purification: The product is typically purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypropyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have biological activity and could be studied for its potential as a pharmaceutical agent.

    Medicine: It might be investigated for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxypropyl)-3-phenylthiourea: Lacks the piperidin-1-ylmethyl group.

    1-(3-Methoxypropyl)-3-[4-(methyl)phenyl]thiourea: Has a methyl group instead of the piperidin-1-ylmethyl group.

Uniqueness

The presence of the piperidin-1-ylmethyl group in 1-(3-Methoxypropyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea may confer unique properties, such as increased biological activity or different chemical reactivity, compared to similar compounds.

Properties

Molecular Formula

C17H27N3OS

Molecular Weight

321.5 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-[4-(piperidin-1-ylmethyl)phenyl]thiourea

InChI

InChI=1S/C17H27N3OS/c1-21-13-5-10-18-17(22)19-16-8-6-15(7-9-16)14-20-11-3-2-4-12-20/h6-9H,2-5,10-14H2,1H3,(H2,18,19,22)

InChI Key

DRMYUSCIMDMEKI-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=S)NC1=CC=C(C=C1)CN2CCCCC2

Origin of Product

United States

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